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Compound of Interest

2-(4-
Compound Name:
Methoxyphenoxy)propylamine

Cat. No.: B1598847

Introduction

2-(4-Methoxyphenoxy)propylamine is a primary amine with a molecular formula of
C10H15NO2 and a molecular weight of 181.24 g/mol .[1][2] Its structure, featuring a chiral
center, a primary amine, an ether linkage, and a substituted aromatic ring, makes it a molecule
of interest in synthetic and medicinal chemistry. The comprehensive spectroscopic
characterization of this compound is paramount for its unambiguous identification, purity
assessment, and for understanding its chemical behavior.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(4-
Methoxyphenoxy)propylamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy
(*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of
publicly available experimental spectra, this guide leverages data from analogous structures
and predictive models to offer a robust interpretation of the anticipated spectral features. This
approach provides researchers, scientists, and drug development professionals with a
foundational understanding for the analysis of this and structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the cornerstone of spectral interpretation.
The key structural features of 2-(4-Methoxyphenoxy)propylamine that will dictate its
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spectroscopic signature are:

e Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

Methoxy Group (-OCHs): An electron-donating group on the aromatic ring.

Propylamine Chain: A three-carbon chain with a primary amine at one end.

Ether Linkage (-O-): Connecting the aromatic ring and the propylamine chain.

Chiral Center: The carbon atom at the 2-position of the propylamine chain is asymmetric.

Caption: Molecular structure of 2-(4-Methoxyphenoxy)propylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR spectra of 2-(4-Methoxyphenoxy)propylamine are
discussed below.

'H NMR Spectroscopy: Predicted Chemical Shifts and
Couplings

The proton NMR spectrum will provide information on the number of different types of protons
and their connectivity. The predicted chemical shifts (d) are presented in parts per million (ppm)
relative to a standard reference, typically tetramethylsilane (TMS).
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Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration Assignment Rationale

~6.8-7.0

Multiplet

The aromatic
protons are
expected to
appear as a
complex multiplet
4H Ar-H due to the
symmetry of the
1,4-disubstituted
ring, often
appearing as two

distinct doublets.

~42-45

Multiplet

This proton is on
the chiral center
and is
deshielded by
the adjacent

1H O-CH oxygen atom. It
will likely be a
multiplet due to
coupling with the
adjacent CHz
and CHs groups.

~3.7-3.8

Singlet

The methoxy
protons are in a
distinct chemical
3H O-CHs ]
environment and
appear as a

sharp singlet.

~28-31

Multiplet

2H CH2-NH:z These protons
are adjacent to
the amine group

and will be a
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multiplet due to
coupling with the
chiral center

proton.

The chemical
shift of amine
protons can vary
and the peak is
~15-2.0 Broad Singlet 2H NH, often broad due
to quadrupole
broadening and
exchange with
trace amounts of

water.

This methyl
group is attached
to the chiral
center and will
~12-14 Doublet 3H CHs o
be splitinto a
doublet by the
adjacent methine

proton.

13C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum provides information on the number of different types of carbon
atoms in the molecule.
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Predicted Chemical Shift (9,
ppm)

Assignment

Rationale

~ 154

C-O (Aromaitic)

The aromatic carbon attached
to the ether oxygen is
deshielded.

~ 152

C-OCHs (Aromatic)

The aromatic carbon attached
to the methoxy group is also

significantly deshielded.

~115-120

Aromatic CH

The aromatic methine carbons
will appear in this region. Due
to symmetry, two signals are

expected.

~75

O-CH

The carbon of the chiral center
is deshielded by the ether

oxygen.

~ 55

O-CHs

The methoxy carbon is a
characteristic signal in this

region.

~ 45

CH2-NH:2

The carbon adjacent to the

amine group.

~ 18

CHs

The methyl group carbon

attached to the chiral center.

Experimental Protocol for NMR Data Acquisition
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Data Acquisition (400 MHz Spectrometer)

Sample Preparation Data Processing

H NMR: 13C NMR:
( Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCls). ) - zgii?lgtgiesg;?‘gram B Zgi%ig%':g Z:::?]rsam Fourier Transform cluster_prep

- 1s relaxation delay - 2s relaxation delay

Y Y A

Y
Transfer to a 5 mm NMR tube. Phase Correction cluster_acq
Y

Y

(Baseline Correction)

Y
Entegration (*H) and Peak Picking)

cluster_proc

a0
—/

( )

a-cleavage p-cleavage “\ Ether cleavage

a]or Fragmentatlon Pathways
[C9H1202]+ [CH4N]+
m/z = 152 m/z = 30
(Loss of *CH2NH2) (CH2=NH2+)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Data for 2-(4-
Methoxyphenoxy)propylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1598847#spectroscopic-data-for-2-4-
methoxyphenoxy-propylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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